molecular formula C15H23ClN2O B602673 rac-Milnacipran-d10 Hydrochloride CAS No. 1217774-40-7

rac-Milnacipran-d10 Hydrochloride

Cat. No.: B602673
CAS No.: 1217774-40-7
M. Wt: 292.87 g/mol
InChI Key: XNCDYJFPRPDERF-XHWGGYTQSA-N
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Description

rac-Milnacipran-d10 Hydrochloride is a decadeuterated form of milnacipran hydrochloride, a selective serotonin and norepinephrine reuptake inhibitor. This compound is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of milnacipran, as well as its interactions with biological systems .

Preparation Methods

The synthesis of rac-Milnacipran-d10 Hydrochloride involves the incorporation of deuterium atoms into the milnacipran molecule This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuteriumIndustrial production methods often involve the use of advanced techniques such as liquid chromatography–mass spectrometry (LC-MS) to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

rac-Milnacipran-d10 Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

rac-Milnacipran-d10 Hydrochloride is widely used in scientific research for various applications, including:

    Chemistry: It is used to study the chemical properties and reactions of milnacipran, as well as to develop new synthetic methods and analytical techniques.

    Biology: It is used to investigate the biological effects of milnacipran, including its interactions with neurotransmitter systems and its impact on cellular processes.

    Medicine: It is used to study the pharmacokinetics and pharmacodynamics of milnacipran, as well as its potential therapeutic applications for conditions such as depression and fibromyalgia.

    Industry: It is used in the development of new pharmaceuticals and other chemical products

Mechanism of Action

rac-Milnacipran-d10 Hydrochloride exerts its effects by inhibiting the reuptake of serotonin and norepinephrine, two key neurotransmitters involved in mood regulation and pain perception. This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to improved mood and reduced pain. The molecular targets of this compound include the serotonin transporter and the norepinephrine transporter, which are responsible for the reuptake of these neurotransmitters .

Comparison with Similar Compounds

rac-Milnacipran-d10 Hydrochloride is unique among serotonin and norepinephrine reuptake inhibitors due to its decadeuterated structure, which enhances its stability and allows for more precise pharmacokinetic studies. Similar compounds include:

Properties

CAS No.

1217774-40-7

Molecular Formula

C15H23ClN2O

Molecular Weight

292.87 g/mol

IUPAC Name

(1S,2R)-2-(aminomethyl)-N,N-bis(1,1,2,2,2-pentadeuterioethyl)-1-phenylcyclopropane-1-carboxamide;hydrochloride

InChI

InChI=1S/C15H22N2O.ClH/c1-3-17(4-2)14(18)15(10-13(15)11-16)12-8-6-5-7-9-12;/h5-9,13H,3-4,10-11,16H2,1-2H3;1H/t13-,15+;/m0./s1/i1D3,2D3,3D2,4D2;

InChI Key

XNCDYJFPRPDERF-XHWGGYTQSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N(C(=O)[C@]1(C[C@H]1CN)C2=CC=CC=C2)C([2H])([2H])C([2H])([2H])[2H].Cl

Canonical SMILES

CCN(CC)C(=O)C1(CC1CN)C2=CC=CC=C2.Cl

Appearance

Off-White to Light Yellow Solid

melting_point

>100°C (dec.)

Purity

> 95%

quantity

Milligrams-Grams

Related CAS

101152-94-7 (unlabelled)

Synonyms

(1R,2S)-rel-2-(Amino-methyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide-d10, Monohydrochloride;  F-2207-d10;  Ixel-d10;  Toledomin-d10;  Dalcipran-d10

tag

Milnacipran Impurities

Origin of Product

United States

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